Tetrabutylammonium Iodide (TBAI, CAS 311-28-4) is a premium quaternary ammonium salt widely procured as a lipophilic phase-transfer catalyst (PTC), a redox-active organocatalyst, and a specialized electrolyte. Unlike inorganic iodides (e.g., potassium iodide), TBAI features four bulky butyl chains that confer exceptional solubility in non-polar organic solvents, enabling homogeneous distribution of the highly nucleophilic and redox-active iodide anion . This dual functionality—combining deep organic solubility with the unique redox and leaving-group properties of iodide—makes TBAI a critical procurement choice for advanced oxidative couplings, electrochemical syntheses, and specialized phase-transfer reactions where standard bromides or inorganic iodides fail.
Procurement substitution of TBAI with cheaper quaternary ammonium halides (like TBAB or TBAC) or inorganic iodides (like KI) frequently results in process failure or severe yield degradation. While TBAB is a common PTC, the bromide anion lacks the low-potential redox activity of iodide, rendering it completely inert in TBAI-catalyzed oxidative cyclizations and cross-couplings [1]. Conversely, substituting TBAI with KI preserves the iodide chemistry but introduces severe mass-transfer limitations due to KI's poor solubility in organic solvents, leading to stalled reactions or phase separation issues in advanced synthetic workflows [2].
In the electrolytic cross-coupling of isatin and hydroxylamine in DMSO, TBAI demonstrates significant superiority over both inorganic iodides and organic bromides. Using TBAI as the electrolyte and redox mediator achieved an 82% yield, outperforming KI (69% yield) due to the lipophilic tetrabutylammonium cation ensuring uniform iodide distribution without solubility limits[1]. Crucially, substituting TBAI with TBAB resulted in 0% product formation, proving that bromide cannot replicate the essential redox mediation provided by the iodide anion in this system [1].
| Evidence Dimension | Product yield in electrolytic cross-coupling |
| Target Compound Data | 82% yield (TBAI) |
| Comparator Or Baseline | 69% yield (KI) and 0% yield (TBAB) |
| Quantified Difference | +13% yield vs KI; +82% yield vs TBAB |
| Conditions | Constant current (10 mA), Pt/Pt electrodes, DMSO solvent, 120 °C |
Buyers scaling electrochemical organic syntheses must select TBAI to prevent the severe solubility bottlenecks of KI and the complete redox failure of TBAB.
TBAI functions as a unique, metal-free redox catalyst in the oxidative intramolecular cyclization of 1-(2-hydroxyphenyl)butane-1,3-diones to epoxyflavanones. At a 10 mol% loading with tert-butyl hydroperoxide (TBHP), TBAI delivered an 85% isolated yield [1]. When TBAI was replaced with TBAB or TBAC under identical conditions, the reaction was virtually nonviable, yielding <5% of the target product [1]. This dramatic difference highlights TBAI's exclusive ability to generate the necessary active iodine intermediates for the epoxidation cycle.
| Evidence Dimension | Isolated yield of 2,3-epoxyflavanone |
| Target Compound Data | 85% yield (TBAI) |
| Comparator Or Baseline | <5% yield (TBAB or TBAC) |
| Quantified Difference | >80% absolute yield increase over bromide/chloride analogs |
| Conditions | 10 mol% catalyst, TBHP oxidant, DCE solvent, room temperature, 72 h |
For metal-free oxidative cyclizations, procuring TBAI is mandatory, as cheaper chloride or bromide salts are catalytically dead in these specific redox pathways.
In the direct oxidative coupling of enamines and electron-deficient amines, the TBAI/TBHP system acts as a highly efficient, transition-metal-free catalytic platform. For the synthesis of substituted diaminoalkenes, TBAI achieved up to a 95% yield within 10 minutes for optimized substrates [1]. Direct substitution attempts using TBAB, TBAC, or even molecular iodine (I2) resulted in no desired product formation[1]. The unique soft nucleophilicity and redox cycling capability of the TBAI ion pair is strictly required to drive this C-N bond formation.
| Evidence Dimension | Yield of coupled diaminoalkene product |
| Target Compound Data | Up to 95% yield (TBAI) |
| Comparator Or Baseline | 0% yield (TBAB, TBAC, I2) |
| Quantified Difference | Complete enablement (95% vs 0%) |
| Conditions | TBAI (0.3 equiv), TBHP (5.0 equiv), DMF solvent, 100 °C |
Process chemists developing transition-metal-free C-N coupling routes cannot substitute TBAI with other phase-transfer catalysts without facing total reaction failure.
In the ultrasound-assisted synthesis of N-aryl indoles via solid-liquid phase-transfer catalysis (SL-PTC), the choice of the quaternary ammonium counterion significantly dictates the reaction rate. Comparative kinetic studies established the catalytic reactivity order as TBAI > TBAB > TBAC [1]. The softer, highly polarizable, and more oleophilic iodide anion in TBAI facilitates superior interfacial transfer and nucleophilic exchange compared to the harder bromide and chloride anions, directly accelerating the conversion rates in multiphase systems [1].
| Evidence Dimension | Order of catalytic reactivity (reaction rate) |
| Target Compound Data | Highest reaction rate (TBAI) |
| Comparator Or Baseline | Slower rates (TBAB, TBAC) |
| Quantified Difference | Reactivity order: I− > Br− > Cl− |
| Conditions | Ultrasound irradiation (28 kHz), solid-liquid biphasic system |
When cycle time and throughput are critical in multiphase alkylations, upgrading from TBAB to TBAI provides a measurable kinetic advantage due to superior anion lipophilicity.
TBAI is the definitive choice for mediating C-N and C-O bond formations (e.g., diaminoalkenes, epoxyflavanones) where the iodide anion acts as an essential, low-potential redox catalyst, a mechanism inaccessible to TBAB or TBAC [1].
Ideal for use as a supporting electrolyte and redox mediator in non-polar or aprotic solvents (like DMSO) where inorganic salts like KI suffer from severe solubility limitations and mass-transfer bottlenecks [2].
The optimal catalyst for accelerating sluggish multiphase alkylations and nucleophilic substitutions, leveraging the superior oleophilicity and leaving-group ability of the iodide anion compared to standard bromides[3].
Corrosive;Irritant